

An In-depth Technical Guide to the Asn-Val Peptide Sequence

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Compound of Interest		
Compound Name:	Asn-Val	
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For Researchers, Scientists, and Drug Development Professionals

Core Introduction to the Asn-Val Dipeptide

The **Asn-Val** (Asparagine-Valine) dipeptide, denoted as NV in the single-letter code, is a fundamental biomolecule composed of the amino acids L-asparagine and L-valine linked by a peptide bond. As a naturally occurring dipeptide, it is recognized as a metabolite and can be found in various biological systems.[1] While extensive research has focused on larger peptides and proteins containing the **Asn-Val** sequence, the free dipeptide itself is an area of growing interest, particularly in the fields of proteomics, metabolomics, and drug discovery.[2] [3][4] This guide provides a comprehensive overview of the **Asn-Val** peptide, its physicochemical properties, synthesis, analysis, and potential biological significance.

Nomenclature and Structural Representation

• Systematic Name: (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid[5]

Sequence: Asn-Val

One-Letter Code: NV

Molecular Formula: C₉H₁₇N₃O₄[1][5]

Molecular Weight: 231.25 g/mol [1][5]



Physicochemical Properties of Asn-Val

The physicochemical properties of the **Asn-Val** dipeptide are crucial for its behavior in biological systems and for the development of analytical and purification methods. These properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	231.25 g/mol	INVALID-LINK[1][5]
Molecular Formula	C ₉ H ₁₇ N ₃ O ₄	INVALID-LINK[1][5]
Monoisotopic Mass	231.12190603 Da	INVALID-LINK[5]
Topological Polar Surface Area	136 Ų	INVALID-LINK[5]
Hydrogen Bond Donors	4	INVALID-LINK
Hydrogen Bond Acceptors	5	INVALID-LINK
Rotatable Bond Count	6	INVALID-LINK
XLogP3	-5.3	INVALID-LINK[5]

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Asn-Val

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard method for the efficient synthesis of peptides like **Asn-Val**.

Workflow for Solid-Phase Synthesis of Asn-Val



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Figure 1: Workflow for the solid-phase synthesis of Asn-Val.

Detailed Protocol:



- Resin Swelling: Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 2 hours at room temperature.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Column: C18 column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.



Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS):

 Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified Asn-Val dipeptide (Expected [M+H]⁺ ≈ 232.13).

Biological Significance and Potential Applications

While specific quantitative data on the biological activity of the free **Asn-Val** dipeptide is limited in publicly available literature, the **Asn-Val** sequence appears in various biologically active peptides and proteins, suggesting its importance in molecular recognition and function.

Potential Role in Signaling Pathways

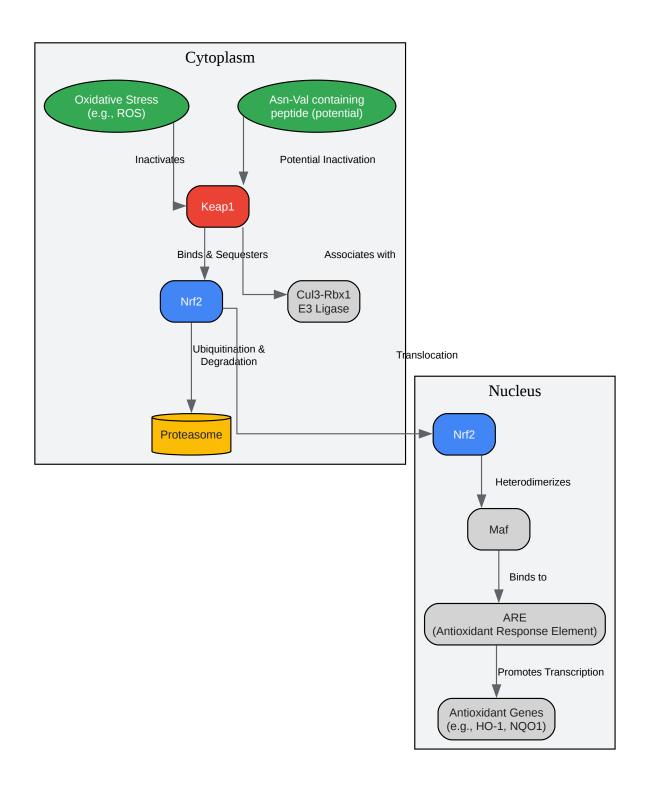
Based on studies of related peptides, the **Asn-Val** dipeptide or peptides containing this motif may interact with cellular signaling pathways.

a) Nrf2/Keap1 Antioxidant Pathway:

A study on the tripeptide Val-Asn-Pro, identified from a traditional fermented food, demonstrated its ability to mitigate oxidative stress by activating the Nrf2/Keap1 signaling pathway.[6] This suggests that peptides containing the **Asn-Val** sequence may possess antioxidant properties.

Keap1-Nrf2 Signaling Pathway





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Figure 2: Potential modulation of the Keap1-Nrf2 antioxidant pathway by **Asn-Val** containing peptides.

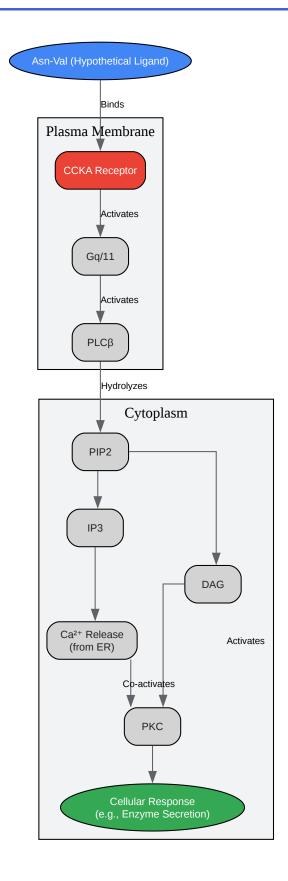
Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[7] Oxidative stress, potentially influenced by antioxidant peptides, can inactivate Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[7][8][9]

b) Cholecystokinin (CCK) Receptor Signaling:

Research on vasorelaxing dipeptides has shown that Asn-Ala can activate the cholecystokinin (CCK) system.[10] Given the structural similarity, it is plausible that **Asn-Val** could also interact with CCK receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes.[11][12]

Cholecystokinin A (CCKA) Receptor Signaling Pathway





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Figure 3: Hypothetical activation of the CCKA receptor signaling pathway by Asn-Val.



Binding of a ligand to the CCKA receptor can activate the Gq protein, leading to the activation of phospholipase C (PLC).[11][13] PLC then generates the second messengers IP3 and DAG, which trigger calcium release and activate protein kinase C (PKC), respectively, culminating in a cellular response.[11][13]

Role in Protein Structure and Function

The **Asn-Val** sequence is found in various proteins where it can contribute to their structure and function. For instance, in a synthetic peptide derived from alpha-fetoprotein, the Val⁵ and Asn⁶ residues were found to be essential for its anti-breast cancer activity, indicating their role in the peptide's pharmacophore.[14]

Applications in Drug Development

Dipeptides are increasingly being investigated as therapeutic agents and as components of drug delivery systems.[15] Their small size, potential for biological activity, and the ability to be chemically modified make them attractive candidates for drug development. The potential antioxidant and signaling modulatory effects of **Asn-Val** containing peptides suggest they could be explored for conditions related to oxidative stress or disorders involving the CCK system.

Quantitative Data

Specific quantitative data for the free **Asn-Val** dipeptide, such as receptor binding affinities (Kd, Ki) or enzyme kinetic parameters (Km, Vmax, kcat), are not readily available in the current scientific literature. The tables below are provided as a template for such data, should it become available through future research.

Table 1: Potential Receptor Binding Affinity of Asn-Val

Receptor Target	Ligand	Binding Assay	Kd/Ki (nM)	Reference
e.g., CCKA-R	Asn-Val	e.g., Radioligand Binding	N/A	N/A
e.g., CCKB-R	Asn-Val	e.g., SPR	N/A	N/A

Table 2: Potential Enzymatic Kinetics of Asn-Val



Enzyme	Substra te/Inhibi tor	Assay Type	Km (mM)	Vmax (µmol/m in/mg)	kcat (s ⁻¹)	Ki (μM)	Referen ce
e.g., Dipeptidy I Peptidas e	Asn-Val (Substrat e)	e.g., Spectrop hotometri c	N/A	N/A	N/A	-	N/A
e.g., Specific Protease	Asn-Val (Inhibitor)	e.g., Fluorome tric	-	-	-	N/A	N/A

Conclusion and Future Directions

The **Asn-Val** dipeptide represents a fundamental building block of proteins with emerging interest as a standalone bioactive molecule. While its physicochemical properties are well-defined and its synthesis is achievable through standard protocols, a significant gap exists in the understanding of its specific biological functions and quantitative interactions with cellular targets. Future research should focus on screening the **Asn-Val** dipeptide against various receptors and enzymes to elucidate its potential therapeutic applications. Investigating its role in metabolic and signaling pathways, particularly in the context of oxidative stress and gastrointestinal physiology, will be crucial in unlocking the full potential of this simple yet intriguing biomolecule. The methodologies and potential pathways outlined in this guide provide a framework for such future investigations.

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